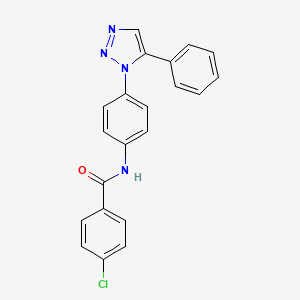

4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide

Description

4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide is a synthetic benzamide derivative characterized by a 1,2,3-triazole core substituted with a phenyl group at the 5-position and a 4-chlorobenzamide moiety at the 1-position. The compound’s polar surface area (PSA) is calculated as 59.81 Ų, suggesting moderate solubility in polar solvents .

Properties

CAS No. |

89779-05-5 |

|---|---|

Molecular Formula |

C21H15ClN4O |

Molecular Weight |

374.8 g/mol |

IUPAC Name |

4-chloro-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide |

InChI |

InChI=1S/C21H15ClN4O/c22-17-8-6-16(7-9-17)21(27)24-18-10-12-19(13-11-18)26-20(14-23-25-26)15-4-2-1-3-5-15/h1-14H,(H,24,27) |

InChI Key |

XMLRNCZQZKUZQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Aryl Azide and Terminal Alkyne Precursors

Aryl Azide Formation:

Aromatic amines such as 4-chloroaniline derivatives are converted to aryl azides by diazotization followed by azide substitution. For example, 4-chloroaniline is treated with sodium nitrite in acidic aqueous media at low temperature (0 to -3 °C), followed by sodium azide addition to yield the corresponding aryl azide.Terminal Alkyne Preparation:

The alkyne component, such as N-propargyl aniline derivatives, is synthesized by alkylation of the corresponding amine with propargyl bromide or propargyl chloride under basic conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The aryl azide and terminal alkyne are reacted in a mixed solvent system (commonly water and tert-butanol in 1:1 ratio) with catalytic amounts of copper sulfate pentahydrate and sodium ascorbate as a reducing agent to generate Cu(I) in situ.

- The reaction is typically stirred at room temperature for 12–18 hours in the dark to prevent copper oxidation.

- After completion, the mixture is diluted with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

- The crude triazole product is purified by recrystallization (ethanol or ethanol/methanol mixtures) or column chromatography.

Formation of the Benzamide Linkage

The amide bond formation between the triazole-substituted aniline and 4-chlorobenzoyl chloride is a critical step.

Reaction Conditions

- The triazole-containing amine is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

- 4-Chlorobenzoyl chloride is added dropwise at 0 °C to the amine solution containing a base such as triethylamine to neutralize the generated HCl.

- The reaction mixture is stirred at room temperature for 4–18 hours to ensure complete conversion.

Workup and Purification

- The reaction is quenched by adding ice-water, causing precipitation of the benzamide product.

- The solid is collected by filtration, washed with water and organic solvents (ethyl acetate), and recrystallized from ethanol or ethanol/methanol to afford pure 4-chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide.

Representative Data Table of Preparation Parameters and Yields

| Step | Reagents & Conditions | Solvent(s) | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Aryl azide formation | 4-Chloroaniline, NaNO2, HCl, NaN3 | Water | 0 to -3 °C | 3 hours | ~70-80 | Extraction, recrystallization |

| Terminal alkyne synthesis | Propargyl bromide, base (e.g., K2CO3) | Acetonitrile or DMF | Room temp | 12 hours | 60-80 | Column chromatography |

| CuAAC cycloaddition | Aryl azide + terminal alkyne, CuSO4, sodium ascorbate | H2O/t-BuOH (1:1) | Room temp | 12-18 hours | 50-90 | Recrystallization, chromatography |

| Amide bond formation | Triazole amine + 4-chlorobenzoyl chloride, triethylamine | THF or DCM | 0 °C to RT | 4-18 hours | 60-85 | Filtration, recrystallization |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Substitution: Formation of substituted benzamides.

Oxidation: Formation of oxidized triazole derivatives.

Reduction: Formation of reduced triazole derivatives.

Hydrolysis: Formation of 4-chlorobenzoic acid and 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : The triazole moiety is often associated with antimicrobial properties. Studies have demonstrated that compounds containing triazole rings can inhibit the growth of various pathogens, making them candidates for developing new antibiotics or antifungal agents.

- Cancer Research : Triazole derivatives have been explored for their anticancer properties. Research indicates that 4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide may have cytotoxic effects against certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, triazole derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX), which is relevant in inflammation and cancer progression.

Material Science Applications

- Polymer Chemistry : Due to its unique chemical structure, this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in creating materials for biomedical devices or protective coatings.

- Nanotechnology : The compound’s ability to interact with nanoparticles makes it suitable for applications in drug delivery systems. Its functional groups can facilitate the attachment of therapeutic agents to nanoparticles, improving targeted delivery and reducing side effects.

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated significant inhibition against strains of Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Cancer Cell Line Testing

Research conducted on the cytotoxic effects of this compound against different cancer cell lines revealed that it exhibited selective toxicity towards breast cancer cells while sparing normal cells. This selectivity suggests that further development could lead to effective treatments with fewer side effects compared to conventional therapies.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, enzymes, and receptors. This interaction can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects.

For example, in anticancer research, the compound may inhibit the activity of kinases or other enzymes involved in cell proliferation, leading to the suppression of tumor growth. In antimicrobial studies, it may disrupt bacterial cell wall synthesis or interfere with microbial enzyme function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole-Based Benzamide Derivatives

describes several benzamide derivatives with 1,2,4-oxadiazole moieties. Key comparisons include:

| Compound | Substituents on Oxadiazole | Yield (%) | Rf Value | ESI-MS [M+H]+ | Key IR Peaks (cm⁻¹) |

|---|---|---|---|---|---|

| 7i (Oxadiazole-phenyl) | Phenyl | 95 | 0.64 | 406 | 1672 (C=O) |

| 7j (Oxadiazole-p-tolyl) | p-Tolyl | 97 | 0.56 | 441 | 1678 (C=O) |

| 7l (Oxadiazole-3,4-dimethoxyphenyl) | 3,4-Dimethoxyphenyl | 97 | 0.56 | - | 1678 (C=O) |

Key Differences :

- Heterocycle Stability : The 1,2,3-triazole in the target compound is more thermally stable and hydrogen-bond-capable than 1,2,4-oxadiazole, which may influence pharmacokinetics .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in the target compound) enhance electrophilicity compared to methoxy or methyl groups in 7j and 7l.

Quinazoline-Linked Benzamides

highlights chloroquinazoline-benzamide hybrids (e.g., 15b: 4-Chloro-N-(4-((2-chloroquinazolin-4-yl)oxy)phenyl)benzamide). These compounds share a benzamide backbone but replace the triazole with a quinazoline ring.

- Synthetic Methods: Both classes use K₂CO₃ in isopropanol for nucleophilic substitution, but quinazoline derivatives require harsher conditions due to the aromatic heterocycle’s lower reactivity .

- Biological Implications : Quinazoline derivatives are associated with anticancer activity, whereas triazole analogs (e.g., the target compound) may prioritize metabolic stability due to the triazole’s resistance to oxidative degradation .

Imidazoline and Pyrazole Derivatives

describes 4-chloro-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)benzamide (17a), which replaces the triazole with an imidazoline ring.

- Synthetic Yield : Imidazoline derivatives show lower yields (36% for 17a), possibly due to side reactions during cyclization, whereas triazole synthesis via click chemistry is typically high-yielding .

Pesticide Analogs

and list triazole carboxamides (e.g., triazofenamide) as pesticides.

Physicochemical and Spectroscopic Comparisons

NMR Spectroscopy

- Target Compound : Expected aromatic signals at δ 7.5–8.0 ppm (triazole and benzamide protons) and a carbonyl peak near δ 165 ppm in ¹³C NMR.

- Oxadiazole Analogs (7i) : Show downfield-shifted aromatic protons (δ 7.88 ppm) due to electron-withdrawing oxadiazole effects, contrasting with the triazole’s less deshielded environment .

Mass Spectrometry

- The target compound’s molecular weight (unreported) likely exceeds 400 Da, similar to oxadiazole derivatives (e.g., 7j: m/z 441), but distinct fragmentation patterns would arise from the triazole’s unique stability .

Biological Activity

4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide (CAS No. 89779-05-5) is a synthetic compound that belongs to the class of benzamides and features a chloro-substituted benzamide core linked to a phenyl ring substituted with a 5-phenyl-1H-1,2,3-triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H15ClN4O |

| Molecular Weight | 372.82 g/mol |

| IUPAC Name | 4-chloro-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide |

| CAS Number | 89779-05-5 |

Synthesis

The synthesis of this compound typically involves multi-step processes including:

- Formation of the Triazole Moiety : Utilizing cycloaddition reactions.

- Coupling with the Phenyl Ring : Employing palladium-catalyzed cross-coupling reactions.

- Acylation : The final step involves acylation of the amine group with 4-chlorobenzoyl chloride.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:

- Antibacterial Activity : Studies have shown that derivatives containing triazole moieties can inhibit bacterial growth effectively. For instance, certain analogs have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics against various strains such as E. coli and Staphylococcus aureus .

- Antifungal Activity : The compound has been tested against fungal pathogens like Botrytis cinerea and Rhizoctonia solani, showing promising antifungal activity with effective concentrations (EC50 values) in the range of 6.72 to 89.74 µg/mL .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : By binding to target enzymes or receptors, it may inhibit their activity through competitive inhibition mechanisms.

- Metal Ion Interaction : The triazole moiety can coordinate with metal ions, enhancing binding affinity.

- Hydrogen Bonding and Hydrophobic Interactions : The benzamide core can facilitate interactions through hydrogen bonds, increasing specificity for biological targets.

Case Studies

Several studies have been conducted to evaluate the efficacy of triazole derivatives similar to this compound:

- Study on Antifungal Efficacy : A comparative analysis showed that certain triazole compounds had superior antifungal activity against Rhizoctonia solani compared to traditional fungicides .

- Antibacterial Testing : Another study highlighted the antibacterial properties of triazole derivatives against resistant strains of bacteria, demonstrating their potential as alternative therapeutic agents .

Research Findings Summary

Numerous studies have underscored the biological significance of triazole-containing compounds:

| Study Focus | Findings |

|---|---|

| Antibacterial Efficacy | MIC values comparable to standard antibiotics |

| Antifungal Activity | EC50 values indicating potent antifungal effects |

| Mechanism Insights | Inhibition through enzyme binding and metal coordination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.